molecular formula C24H30N2O2 B5126174 2-methyl-N-[2-methyl-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylpropanamide

2-methyl-N-[2-methyl-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylpropanamide

Cat. No.: B5126174
M. Wt: 378.5 g/mol
InChI Key: PYIDLVKJNDPPQN-UHFFFAOYSA-N
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Description

2-methyl-N-[2-methyl-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylpropanamide is a complex organic compound with a unique structure that includes a tetrahydroquinoline core, a phenyl group, and multiple methyl and propanoyl substituents. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[2-methyl-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylpropanamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the Propanoyl Group: The propanoyl group can be introduced via acylation reactions using propanoyl chloride or anhydride in the presence of a base such as pyridine.

    Addition of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction using benzene and an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[2-methyl-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific substituents with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

2-methyl-N-[2-methyl-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-N-[2-methyl-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylpropanamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-1-(2-methylpropanoyl)-N-phenylpiperidine-4-carboxamide: Acts as a dopamine and norepinephrine reuptake inhibitor.

    N-tert-butylisopropylamine: Used as a catalyst and hydrogenation agent.

Uniqueness

2-methyl-N-[2-methyl-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylpropanamide is unique due to its tetrahydroquinoline core and the specific arrangement of its substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-methyl-N-[2-methyl-1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-4-yl]-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O2/c1-16(2)23(27)25-18(5)15-22(20-13-9-10-14-21(20)25)26(24(28)17(3)4)19-11-7-6-8-12-19/h6-14,16-18,22H,15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYIDLVKJNDPPQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=CC=CC=C2N1C(=O)C(C)C)N(C3=CC=CC=C3)C(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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